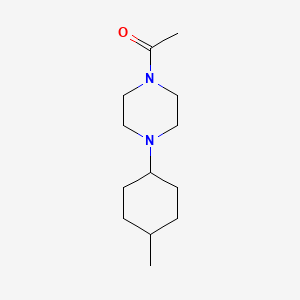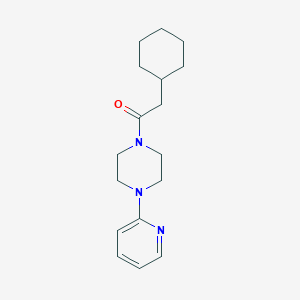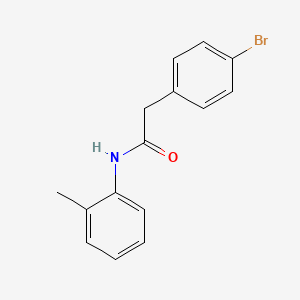
1-acetyl-4-(4-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-(4-methylcyclohexyl)piperazine, also known as MEP, is a synthetic compound that belongs to the class of piperazine derivatives. MEP has been extensively studied due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Wirkmechanismus
1-acetyl-4-(4-methylcyclohexyl)piperazine acts as a selective agonist of serotonin and dopamine receptors, particularly the 5-HT1A and D2 receptors. The activation of these receptors leads to the modulation of various signaling pathways, including the cAMP and PI3K/Akt pathways, which are involved in the regulation of cell proliferation, differentiation, and survival. 1-acetyl-4-(4-methylcyclohexyl)piperazine also modulates the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
1-acetyl-4-(4-methylcyclohexyl)piperazine has been shown to induce various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that 1-acetyl-4-(4-methylcyclohexyl)piperazine can inhibit the proliferation of various cancer cell lines, such as breast cancer, lung cancer, and glioma, by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 1-acetyl-4-(4-methylcyclohexyl)piperazine can improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and depression. 1-acetyl-4-(4-methylcyclohexyl)piperazine has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-4-(4-methylcyclohexyl)piperazine has several advantages as a research tool, including its high potency and selectivity for serotonin and dopamine receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-acetyl-4-(4-methylcyclohexyl)piperazine also has several limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and its potential for drug interactions.
Zukünftige Richtungen
There are several future directions for the research on 1-acetyl-4-(4-methylcyclohexyl)piperazine. One direction is to develop novel 1-acetyl-4-(4-methylcyclohexyl)piperazine derivatives with improved efficacy and safety profiles for the treatment of various diseases, such as cancer, Alzheimer's disease, and depression. Another direction is to study the role of 1-acetyl-4-(4-methylcyclohexyl)piperazine in the regulation of various signaling pathways, such as the cAMP and PI3K/Akt pathways, and its potential for modulating the immune system. Finally, the development of new techniques, such as optogenetics and chemogenetics, can be used to study the function of 1-acetyl-4-(4-methylcyclohexyl)piperazine and its receptors in vivo with high spatial and temporal resolution.
Synthesemethoden
1-acetyl-4-(4-methylcyclohexyl)piperazine can be synthesized through a multistep process involving the reaction of 4-methylcyclohexanone with hydrazine hydrate, followed by acetylation with acetic anhydride and subsequent cyclization with phosgene. The yield of 1-acetyl-4-(4-methylcyclohexyl)piperazine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
1-acetyl-4-(4-methylcyclohexyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 1-acetyl-4-(4-methylcyclohexyl)piperazine has been used as a scaffold for the development of novel drugs targeting various diseases, such as cancer, Alzheimer's disease, and depression. In neuroscience, 1-acetyl-4-(4-methylcyclohexyl)piperazine has been used as a tool to study the function of neurotransmitter receptors, such as serotonin and dopamine receptors. In drug discovery, 1-acetyl-4-(4-methylcyclohexyl)piperazine has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-11-3-5-13(6-4-11)15-9-7-14(8-10-15)12(2)16/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCCYOVPPGOLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5455661 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)

![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)



![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)



